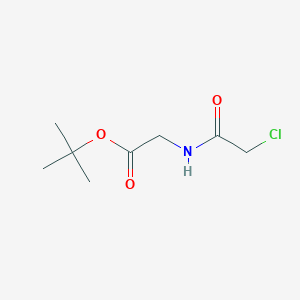

Tert-butyl 2-(2-chloroacetamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(2-chloroacetamido)acetate: is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . It is also known by its IUPAC name, tert-butyl (2-chloroacetyl)glycinate . This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl 2-(2-chloroacetamido)acetate can be synthesized through the reaction of tert-butyl glycinate with chloroacetyl chloride . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 2-(2-chloroacetamido)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic substitution: Products include substituted amides or thioesters.

Hydrolysis: Products include the corresponding carboxylic acid and tert-butyl alcohol.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

Tert-butyl 2-(2-chloroacetamido)acetate can be synthesized through a biphasic reaction involving tert-butyl ester hydrochloride and chloroacetyl chloride. The reaction typically occurs in the presence of potassium carbonate and dichloromethane, yielding a colorless solid with a melting point of approximately 340.5–341 K. Characterization techniques such as 1H NMR confirm the structure of the compound, which has shown high purity in syntheses reported .

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : this compound has been investigated for its potential as an anticancer agent. Its structural properties allow it to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its utility in developing new anticancer therapies.

- Drug Design : The compound serves as a scaffold for the design of novel pharmaceuticals. Its functional groups can be modified to enhance biological activity or reduce toxicity, making it a valuable tool in drug discovery.

2. Chemical Biology

- Protein Labeling : The compound can be utilized for labeling proteins due to its ability to form stable conjugates with amino acids. This application is crucial in studying protein interactions and functions within cellular environments.

- PARACEST Agents : this compound has been explored as an albumin-binding agent in magnetic resonance imaging (MRI). Its properties allow for enhanced contrast in imaging studies, making it significant for diagnostic applications .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Exhibits cytotoxic effects on cancer cell lines |

| Chemical Biology | Protein labeling | Forms stable conjugates with amino acids |

| MRI Contrast Agents | Used as an albumin-binding PARACEST agent | Enhances contrast in imaging studies |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being elucidated through flow cytometry analysis.

Case Study 2: Protein Interaction Studies

In another research project, this compound was used to label a specific protein involved in metabolic pathways. The labeled protein was analyzed using mass spectrometry, confirming the successful conjugation and allowing for subsequent interaction studies.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(2-chloroacetamido)acetate involves its reactivity towards nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of substituted products. The ester group can also undergo hydrolysis, releasing tert-butyl alcohol and the corresponding carboxylic acid .

Comparación Con Compuestos Similares

Tert-butyl 2,2,2-trichloroacetimidate: This compound is used in similar nucleophilic substitution reactions and has applications in organic synthesis.

Tert-butyl acetate: Another ester compound used in organic synthesis, particularly in the preparation of amides and esters.

Uniqueness: Tert-butyl 2-(2-chloroacetamido)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis.

Actividad Biológica

Tert-butyl 2-(2-chloroacetamido)acetate is a compound of significant interest in biological and medicinal chemistry due to its potential applications in drug development and bioconjugation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group, a chloroacetamido moiety, and an acetate functional group. This structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Covalent Bond Formation: The chloroacetamido group can react with nucleophilic residues in proteins, leading to modifications that alter protein function.

- Enzyme Inhibition: The compound may inhibit or modulate the activity of enzymes involved in various disease pathways, making it a candidate for therapeutic applications.

1. Drug Development

This compound serves as a building block in the synthesis of potential drug candidates. Its ability to modify biomolecules facilitates the development of targeted therapies.

2. Bioconjugation

The compound is utilized to modify proteins and peptides, aiding in the study of biological processes and the development of biotherapeutics. This application is particularly relevant in creating targeted drug delivery systems.

Research Findings

Numerous studies have explored the biological activity of this compound:

- In Vitro Studies: Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives synthesized from tert-butyl 2-amino phenylcarbamate showed promising anti-inflammatory activity, suggesting that modifications to the chloroacetamido group may enhance such effects .

- Mechanistic Studies: Investigations into the mechanism of action reveal that compounds like this compound can selectively target specific proteins, leading to significant biological responses such as apoptosis in cancer cells .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining various derivatives of tert-butyl compounds, several showed significant inhibition of inflammation in carrageenan-induced rat paw edema models. The percentage inhibition ranged from 39% to over 54%, indicating strong potential for therapeutic use against inflammatory diseases .

Case Study 2: Enzyme Targeting

Another research effort focused on the enzyme inhibition properties of similar compounds. The findings suggested that modifications to the chloroacetamido group could enhance binding affinity and specificity towards certain enzyme targets involved in cancer pathways .

Summary of Findings

| Study | Focus | Findings |

|---|---|---|

| In Vitro Anti-inflammatory Studies | Evaluated anti-inflammatory effects | Inhibition rates between 39% - 54% |

| Enzyme Targeting Research | Investigated enzyme inhibition | Enhanced binding affinity observed with modifications |

Propiedades

IUPAC Name |

tert-butyl 2-[(2-chloroacetyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOTPQPSKNCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.